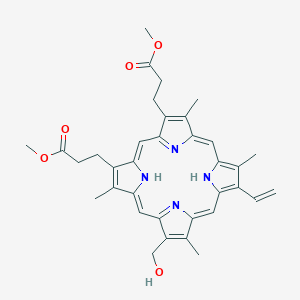
Vhmdp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vhmdp, also known as this compound, is a useful research compound. Its molecular formula is C35H38N4O5 and its molecular weight is 594.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the foundational methodologies for identifying and characterizing "Vhmdp" in experimental settings?
- Begin with spectroscopic analysis (e.g., NMR, FTIR) to confirm molecular structure, followed by chromatographic techniques (HPLC, GC-MS) to assess purity. Validate initial findings using computational modeling (DFT calculations) to predict physicochemical properties. Cross-reference results with existing databases (PubChem, Reaxys) to resolve discrepancies .
Q. How should researchers design a literature review to contextualize "this compound" within its scientific domain?
- Use systematic reviews to map historical synthesis routes and functional applications of "this compound." Prioritize peer-reviewed journals and avoid non-peer-reviewed sources (e.g., ). Critically analyze contradictory findings (e.g., conflicting solubility data) by comparing experimental conditions (pH, solvent systems) and measurement protocols .
Q. What criteria define a testable hypothesis for studying "this compound" in biological systems?
- Formulate hypotheses using the PICOT framework: Population (cell lines/organisms), Intervention (dose/concentration of this compound), Comparison (control groups), Outcome (specific biomarkers), Timeframe. Ensure hypotheses are falsifiable, such as "this compound inhibits Enzyme X at IC₅₀ ≤ 10 μM via competitive binding" .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data for "this compound" across studies?
- Apply triangulation: Combine quantitative data (e.g., kinetic assays) with qualitative observations (microscopic imaging of cellular responses). Use meta-analysis to identify confounding variables (e.g., temperature fluctuations, batch-to-batch synthesis variations). Validate reproducibility through inter-laboratory collaborations .
Q. What advanced statistical models are suitable for analyzing dose-response relationships of "this compound"?
- Implement nonlinear regression (e.g., sigmoidal curve fitting for EC₅₀/IC₅₀ calculations) and Bayesian hierarchical models to account for biological variability. Use tools like GraphPad Prism or R packages (drc, nlme) for robust error estimation .
Q. How should interdisciplinary teams design collaborative experiments for "this compound" involving chemistry and pharmacology?
- Establish a shared Data Management Plan (DMP) compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable). Define roles: chemists (synthesis/characterization), pharmacologists (in vitro/in vivo testing), and data scientists (machine learning for structure-activity relationships). Use version-controlled platforms (GitHub, LabArchives) for transparency .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate bias in qualitative studies exploring "this compound" mechanisms of action?
- Use double-blinded protocols during data collection and analysis. Employ reflexivity journals to document researcher assumptions. Validate findings through member checking (participant feedback) and peer debriefing .
Q. How can researchers optimize experimental design to study "this compound" under resource constraints?
- Apply fractional factorial designs to reduce the number of trials while maintaining statistical power. Prioritize high-throughput screening for preliminary data. Use open-source tools (Open Science Framework) for cost-effective data sharing .
Q. Data Management and Ethical Considerations
Q. What are the key components of a Data Management Plan (DMP) for "this compound" research?
- Include:
- Data Types : Raw spectra, assay results, computational logs.
- Storage : Institutional repositories with metadata tags (DOI assignment).
- Ethics : Protocols for handling sensitive data (e.g., patient-derived samples in translational studies).
- Long-Term Access : Define embargo periods and reuse licenses (CC BY 4.0 recommended) .
Q. How should researchers address ethical dilemmas in publishing negative results for "this compound"?
- Publish in dedicated journals (e.g., Journal of Negative Results) or preprint servers (bioRxiv) with full transparency. Disclose limitations (e.g., incomplete mechanistic insights) to avoid publication bias .
Q. Tables for Critical Analysis
属性
CAS 编号 |
91874-97-4 |
|---|---|
分子式 |
C35H38N4O5 |
分子量 |
594.7 g/mol |
IUPAC 名称 |
methyl 3-[12-ethenyl-7-(hydroxymethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C35H38N4O5/c1-8-22-18(2)26-13-27-19(3)23(9-11-34(41)43-6)31(37-27)16-32-24(10-12-35(42)44-7)20(4)28(38-32)15-33-25(17-40)21(5)29(39-33)14-30(22)36-26/h8,13-16,36,38,40H,1,9-12,17H2,2-7H3 |
InChI 键 |
CXSNTEZIWDUQLA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC |
同义词 |
2-vinyl-4-(hydroxymethyl)deuteroporphyrin IX VHMDP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















